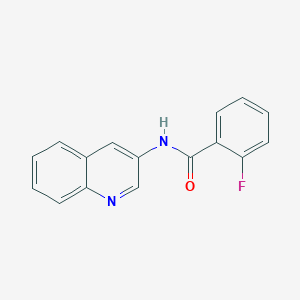

2-fluoro-N-quinolin-3-ylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

252917-81-0 |

|---|---|

Molecular Formula |

C16H11FN2O |

Molecular Weight |

266.27g/mol |

IUPAC Name |

2-fluoro-N-quinolin-3-ylbenzamide |

InChI |

InChI=1S/C16H11FN2O/c17-14-7-3-2-6-13(14)16(20)19-12-9-11-5-1-4-8-15(11)18-10-12/h1-10H,(H,19,20) |

InChI Key |

NSKASKFIAQYMGT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3F |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 Fluoro N Quinolin 3 Ylbenzamide Analogs

Influence of the Fluorine Substituent on Biological Efficacy

The introduction of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to modulate various properties. nih.gov The fluorine atom's high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond can significantly impact a compound's metabolic stability, lipophilicity, pKa, and binding interactions. nih.govresearchgate.netacs.org

In the context of 2-fluoro-N-quinolin-3-ylbenzamide, the ortho-positioned fluorine on the benzamide (B126) ring plays a multifaceted role. This strategic placement can enhance metabolic stability by blocking a potential site of oxidative metabolism, a common liability for aromatic rings. acs.orgvulcanchem.com The powerful electron-withdrawing nature of fluorine alters the electronic distribution of the entire molecule, which can influence its interaction with biological targets. researchgate.net For instance, the presence of fluorine atoms has been shown to increase the π-accepting ability of associated heterocyclic ligands, a factor that can be crucial for binding affinity. nih.govmdpi.com

Furthermore, the ortho-fluoro substituent can exert significant control over the molecule's conformation. An intramolecular electrostatic interaction may occur between the partially negative fluorine (δ-) and the partially positive amide proton (N-Hδ+). acs.org This interaction can favor a specific planar conformation, effectively reducing the molecule's flexibility and pre-organizing it for optimal binding to its target, a concept that can improve cell permeability by masking the hydrogen-bonding donor capacity of the amide. acs.org Studies on related amide-containing structures have shown that strategic fluorination is key to optimizing activity. For example, in a series of morpholine-substituted tetrahydroquinoline derivatives acting as mTOR inhibitors, the combination of a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position of the benzamide ring led to compounds with high potency. mdpi.com Similarly, research on flavonoid-based amides revealed that a 3,5-difluoro substitution pattern on the benzamide's phenyl ring was more effective at enhancing cytotoxicity against breast cancer cells than a single fluorine substitution. nih.gov

Systematic Modifications of the Benzamide Moiety and Their Impact on Activity

The benzamide moiety serves as a critical component of the this compound scaffold, and modifications to this part of the molecule have a profound impact on biological activity.

The amide linker itself is often essential for activity, typically by participating in hydrogen bonds with the target protein. Research on analogous kinase inhibitors has demonstrated that replacing the amide proton with a methyl group (–NH– → –NMe–) can lead to a significant reduction in inhibitory potency, highlighting the crucial role of the N-H group as a hydrogen bond donor. nih.gov

Substituents on the benzamide ring, in addition to the 2-fluoro group, are pivotal for tuning the compound's efficacy. Structure-activity relationship studies on various inhibitor classes consistently show that the electronic properties and size of these substituents dictate the level of activity. In the development of mTOR inhibitors with a related scaffold, incorporating two highly electron-withdrawing trifluoromethyl groups at the 3 and 5 positions of the benzamide ring resulted in a derivative with the most potent cytotoxic effects across multiple cancer cell lines. mdpi.com This suggests that strong electron-withdrawing characteristics on the benzamide ring can be highly favorable. Conversely, replacing the phenyl ring of the benzamide with a pyridyl ring has also been shown to be a successful strategy in some series, indicating that the heteroaromatic character can sometimes be preferred over a simple phenyl group for cytotoxic activity. nih.gov

The following table details the impact of various substituents on the benzamide moiety of morpholine-substituted tetrahydroquinoline derivatives on their cytotoxic activity against several cancer cell lines.

Table 1: Impact of Benzamide Moiety Substitutions on Cytotoxic Activity (IC₅₀ in µM)

| Compound | R1 (Position 3) | R2 (Position 5) | A549 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) |

|---|---|---|---|---|---|

| 10c | -F | -F | 3.73 ± 0.17 | 4.47 ± 0.013 | >10 |

| 10d | -F | -CF₃ | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | -CF₃ | -CF₃ | 0.033 ± 0.003 | >10 | 0.63 ± 0.02 |

| 10h | -CF₃ | -CF₃ | >10 | 0.087 ± 0.007 | >10 |

Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors. mdpi.com

Role of Substituents on the Quinoline (B57606) Ring System

For quinoline-based structures, certain substitution patterns are known to be more favorable for specific activities. For instance, some studies on anticancer agents have found that substitutions at the C2 and C3 positions of the quinoline ring are particularly important for potency. orientjchem.org For a class of quinolin-4-one inhibitors, a fluorine atom at the C6 position was determined to be the optimal substituent for activity, while the introduction of aromatic rings at the C7 position was found to enhance antitumor properties. mdpi.com

However, not all substitutions lead to improved activity. In a study of analogs related to the N-quinolin-3-ylbenzamide scaffold, the introduction of various small substituents (including methyl, trifluoromethyl, methoxy, carboxylic acid, or phenyl groups) at the C4 position of the quinoline ring resulted in compounds with only weak antitumor activity. researchgate.net This indicates that the C4 position may be sterically or electronically sensitive, and modifications at this site are generally detrimental to efficacy. In contrast, for a series of indole-quinoline hybrids, substitution at the C5 position with a methyl group conferred more potent anticancer activity than substitution at the C6 position, demonstrating positional sensitivity on the benzene (B151609) portion of the quinoline ring. biointerfaceresearch.com

Table 2: Summary of Quinoline Ring Substituent Effects on Biological Activity

| Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| C4 | CH₃, CF₃, OCH₃, CO₂H, C₆H₅ | Weakly active antitumor agents | researchgate.net |

| C5 | -CH₃ (vs. C6) | More potent anticancer activity | biointerfaceresearch.com |

| C6 | -F | Optimal for quinolin-4-one activity | mdpi.com |

| C7 | Aromatic Rings | Improved antitumor properties | mdpi.com |

Conformational Preferences and Bioactive States

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For this compound analogs, the relative orientation of the benzamide and quinoline rings, as well as the conformation of the amide bond, dictates how the molecule presents its pharmacophoric features to a biological target. tandfonline.com

Computational methods, such as Density Functional Theory (DFT), are often employed to analyze the conformational landscape of such molecules. tandfonline.com These studies can identify the lowest energy (most stable) conformers and provide insights into the molecule's electronic properties, which are essential for understanding its bioactive state. tandfonline.com

Strategies for Scaffold Optimization and Bioisosteric Design

Optimizing a lead compound like this compound often involves scaffold modification and bioisosteric replacement to improve potency, selectivity, and pharmacokinetic properties.

Bioisosterism is the strategy of replacing a functional group with another that has similar physical or chemical properties. This technique is used to probe the SAR of a scaffold and to overcome liabilities. For instance, in a related kinase inhibitor series, replacing an imidazole (B134444) ring on the benzamide portion with other five-membered heterocycles like triazole, tetrazole, or thiazole (B1198619) was explored. nih.gov While these analogs retained some activity, none surpassed the original imidazole, indicating that the specific electronics and hydrogen bonding capabilities of the imidazole ring were critical for optimal kinase inhibition. nih.gov On the quinoline part of the scaffold, bioisosteric replacement has also been a fruitful strategy. In the development of mTOR inhibitors, scaffolds such as quinazoline (B50416) or dihydrobenzofuran were successfully replaced with a tetrahydroquinoline core to improve metabolic stability while maintaining key binding interactions. mdpi.com

Scaffold hopping is another advanced design strategy where the core scaffold is replaced with a structurally different one that maintains a similar 3D arrangement of key functional groups. This approach was utilized to develop novel CDK8 kinase inhibitors from known quinoline isosteres, leading to a new series of phenylaminoquinoline derivatives. peerj.com

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. This approach was used to create novel antibacterial agents by synthesizing pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, merging the quinoline and pyrrole (B145914) scaffolds to generate new chemical entities. tandfonline.comtandfonline.com These strategies are integral to evolving an initial hit compound into a drug candidate with a superior profile.

Future Directions and Advanced Research Perspectives for 2 Fluoro N Quinolin 3 Ylbenzamide

Emerging Therapeutic Applications and Target Identification

The quinoline (B57606) and benzamide (B126) substructures are independently associated with a multitude of pharmacological effects, and their combination in compounds like 2-fluoro-N-quinolin-3-ylbenzamide suggests several promising therapeutic avenues.

Anticancer Potential: A significant body of research points to the anticancer properties of quinoline derivatives. arabjchem.orgijpcbs.com These compounds have been shown to act as growth regulators through various mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest. arabjchem.org The anticancer activity of quinoline derivatives has been demonstrated in a range of cancer cell lines, such as those for breast, colon, and lung cancer. arabjchem.org

Furthermore, research into structurally similar molecules, such as N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivatives, has revealed potent anti-breast cancer activity. asianpubs.org One compound in this series, 3i , demonstrated a promising half-maximal inhibitory concentration (IC50) of 6.86 μM against the MDA-MB-231 breast cancer cell line. asianpubs.org Molecular docking studies of this analog suggested that it binds to the active site of the kinesin spindle protein (KSP), indicating a potential mechanism of action. asianpubs.org Given these findings, it is highly probable that this compound could also exhibit anticancer properties, potentially through the inhibition of critical cellular targets like KSP or other kinases.

Kinase Inhibition: The broader class of quinolinylbenzamides has been extensively explored for kinase inhibitory activity. For instance, the compound 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b] asianpubs.orgCurrent time information in Bangalore, IN.ontosight.aitriazin-2-yl]benzamide is a known inhibitor of the c-Met kinase, a key target in cancer therapy. google.com This suggests that the this compound scaffold could be a valuable starting point for the design of novel kinase inhibitors. Future research should, therefore, involve extensive screening of this compound against a panel of kinases to identify specific molecular targets.

Other Potential Applications: Beyond cancer, quinoline derivatives have shown utility as anti-inflammatory, antibacterial, and antifungal agents. ontosight.aipreprints.org The presence of the fluoro-benzamide moiety may also confer unique biological properties. Therefore, broad-spectrum biological screening of this compound is warranted to uncover novel therapeutic applications.

Innovations in Synthetic Methodology and Process Development

The development of efficient and scalable synthetic routes is crucial for the advancement of any new chemical entity. For this compound, several synthetic strategies can be envisioned based on established methods for related compounds.

A plausible and efficient method for the synthesis of N-quinolin-3-ylbenzamide derivatives involves the amidation of a quinoline amine with a substituted benzoyl chloride. A general procedure would involve reacting 3-aminoquinoline (B160951) with 2-fluorobenzoyl chloride in an appropriate solvent and in the presence of a base to yield this compound.

Innovations in this area could focus on the development of more sustainable and cost-effective synthetic protocols. This might include exploring one-pot synthesis methods, utilizing greener solvents, and developing catalytic systems that avoid the use of stoichiometric reagents. For example, a three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) has been reported, which involves an N-oxidation reaction, a C2-amide formation, and a C4 SNAr reaction sequence. preprints.org Similar multi-step but efficient procedures could be adapted for the large-scale production of this compound.

Furthermore, process development will be essential for producing the compound in high purity and yield for extensive biological testing. This will involve optimizing reaction conditions, purification methods, and characterization techniques to ensure consistency and quality.

Synergistic Experimental and Computational Research Strategies

The integration of computational and experimental approaches can significantly accelerate the drug discovery process. For this compound, a synergistic strategy would be highly beneficial.

Computational Modeling: In silico studies can provide valuable insights into the potential biological targets and binding modes of this compound. Molecular docking simulations can be employed to predict the binding affinity of the compound to various protein targets, such as kinases and other enzymes implicated in disease. asianpubs.orgtandfonline.com As has been done with related quinoline derivatives, docking studies into the active sites of proteins like the kinesin spindle protein can help to rationalize observed biological activities and guide further lead optimization. asianpubs.org

Experimental Validation: The predictions from computational models must be validated through rigorous experimental testing. This includes in vitro assays to confirm the biological activity of the compound and to determine its potency and selectivity. Cell-based assays can then be used to assess the compound's effects on cellular processes, such as proliferation, apoptosis, and cell cycle progression. arabjchem.org

This iterative cycle of computational prediction and experimental validation will be a powerful tool for understanding the structure-activity relationships (SAR) of the this compound scaffold and for designing more potent and selective analogs.

Potential for Translational Research and Lead Optimization

Once promising biological activity and a validated molecular target have been identified for this compound, the focus will shift to translational research and lead optimization.

Lead Optimization: The initial this compound structure will likely serve as a starting point or "hit" compound. The goal of lead optimization is to modify this initial structure to improve its drug-like properties, such as potency, selectivity, metabolic stability, and oral bioavailability. nih.govnih.gov This process often involves the synthesis and testing of a library of analogs with systematic modifications to different parts of the molecule. For example, a lead optimization strategy for a 4-aminopyridine (B3432731) benzamide scaffold successfully identified potent and orally bioavailable TYK2 inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will be crucial. This involves making targeted chemical modifications to the quinoline ring, the benzamide linker, and the fluoro-substituted phenyl ring to understand how these changes affect biological activity. For instance, studies on related quinazolinedione derivatives have shown that the position of a fluorine atom can significantly impact metabolic stability. justia.com

Preclinical Development: Promising lead compounds will then advance to preclinical development, which involves more extensive in vivo testing in animal models of disease. These studies will assess the compound's efficacy, safety, and pharmacokinetic profile, providing the necessary data to support a potential move into clinical trials.

Analysis of Intellectual Property and Patent Landscape for Related Compounds

The intellectual property (IP) landscape for quinoline-based compounds, particularly those with demonstrated anticancer and kinase inhibitory activity, is extensive. A thorough analysis of existing patents is essential to ensure freedom to operate and to identify opportunities for new patent filings.

Numerous patents have been filed for quinolinylbenzamide derivatives and their use in treating various diseases, especially cancer. google.comdrugpatentwatch.comgoogle.com For example, Novartis AG holds patents for a tablet formulation of 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b] asianpubs.orgCurrent time information in Bangalore, IN.ontosight.aitriazin-2-yl]benzamide for cancer treatment. drugpatentwatch.com These patents often cover not only the chemical composition of the active ingredient but also its formulation, methods of use, and manufacturing processes.

For this compound, a detailed patent search would be necessary to determine if the compound itself or its specific uses are claimed in existing patents. The novelty of the compound, its synthesis, and its specific biological activities and targets will be key factors in securing new intellectual property. Future patent applications could focus on:

The novel chemical structure of this compound, if it is indeed novel.

New and improved methods for its synthesis.

Its use in treating specific diseases, supported by robust biological data.

Novel formulations that enhance its therapeutic efficacy.

A comprehensive understanding of the patent landscape will be critical for the strategic development and commercialization of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.